N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-33-18-10-17(11-19(12-18)34-2)27-24(31)14-29-25(32)23-13-22(28-30(23)15-26-29)21-9-5-7-16-6-3-4-8-20(16)21/h3-12,15,22-23,28H,13-14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNAHZYAFMLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a unique structure that incorporates a pyrazolo-triazine moiety and a dimethoxyphenyl group. Its molecular formula is C₁₉H₁₈N₄O₃.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.
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Case Studies :
- A study evaluated the effect of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of 12.5 µM, indicating significant cytotoxicity against these cells .
- Another investigation highlighted its efficacy against colon cancer cell lines, with observed IC50 values ranging from 10 to 15 µM across different concentrations .
Antimicrobial Activity
- Antibacterial Effects : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : In addition to antibacterial properties, it also demonstrated antifungal activity against Candida albicans, with an MIC of 64 µg/mL.
Data Tables
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The activation of caspases leads to programmed cell death in tumor cells.
- Inhibition of Enzyme Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Pyrazolo-Triazine Derivatives The closest structural analogues include pyrazolo-pyrimidine and pyrazolo-triazine derivatives. For example, 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83 in ) shares a pyrazolo-pyrimidine core but differs in substituents (chromenone vs. triazin) and lacks the naphthalene group. This substitution pattern impacts binding affinity; fluorinated aromatic groups in Example 83 may improve target selectivity in kinase inhibitors compared to the naphthalene system in the target compound .
b. Triazole-Based Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c in ) feature a triazole ring instead of pyrazolo-triazin. The triazole’s smaller ring system reduces steric bulk but may decrease thermal stability. The nitro group in 6c enhances electrophilicity, whereas the 3,5-dimethoxy group in the target compound improves electron-donating capacity .
c. Pyrazolo-Benzothiazin Acetamides
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () incorporates a benzothiazin fused system. Its sulfone and fluorobenzyl groups increase polarity and metabolic stability compared to the target compound’s naphthalene and dimethoxyphenyl groups. X-ray studies confirm planar geometry in such systems, which may influence π-π stacking interactions .
Physicochemical Properties
*Predicted values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
